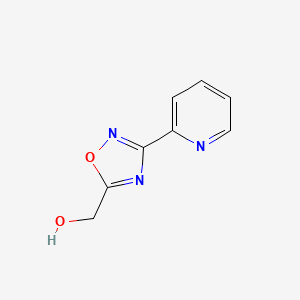
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound that belongs to the class of aromatic heterocyclic compounds known as 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
科学的研究の応用
Synthesis and Characterization
One of the primary scientific research applications of compounds related to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol involves their synthesis and characterization. For instance, efficient one-pot three-component reactions have been developed for synthesizing (5-Aryl-1,3,4-Oxadiazol-2-Yl)(Pyridin-2-Yl)Methanol derivatives. These reactions offer a straightforward approach to obtaining novel derivatives with potential applications in various fields, including materials science and pharmaceuticals (Souldozi, 2015).
Antimicrobial and Antimycobacterial Activities
Compounds structurally related to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol have shown promising antimicrobial and antimycobacterial activities. Research has demonstrated that nicotinic acid hydrazide derivatives, which share a similar structural motif, exhibit significant activity against a range of microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and mycobacteria (R.V.Sidhaye et al., 2011).
Anticancer Activity
Another area of interest is the investigation of anticancer activities associated with 1,2,4-oxadiazole derivatives. Studies have focused on designing, synthesizing, and evaluating the anticancer potential of these compounds. Some derivatives have shown promising results against various cancer cell lines, highlighting the potential of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol analogs in oncological research and therapy development (Ankur Vaidya et al., 2020).
Coordination Polymers and Material Science
The structural versatility of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol and related compounds makes them suitable ligands for the synthesis of coordination polymers. These polymers have been explored for their unique properties and potential applications in material science, including catalysis, luminescence, and as components in electronic devices. The synthesis and characterization of such coordination polymers can lead to new materials with tailored properties for specific applications (Guoxia Jin et al., 2019).
将来の方向性
The future directions for “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol” and similar compounds could involve further exploration of their therapeutic potential. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
特性
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOWYYRLFDMBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649254 |
Source


|
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |
CAS RN |
187970-01-0 |
Source


|
| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

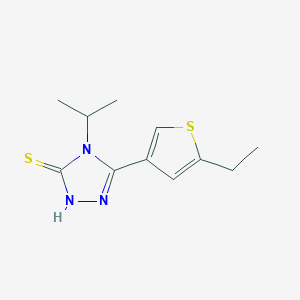
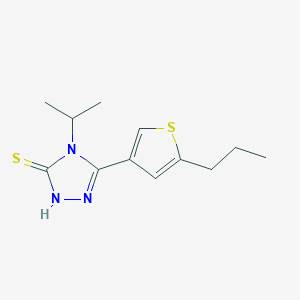
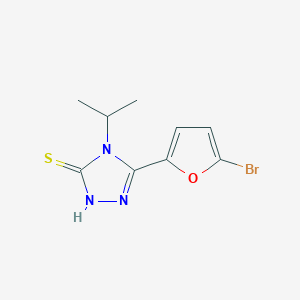
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

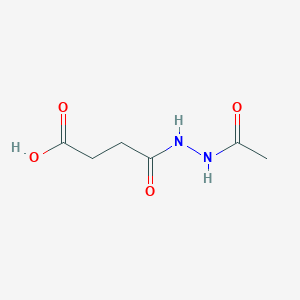

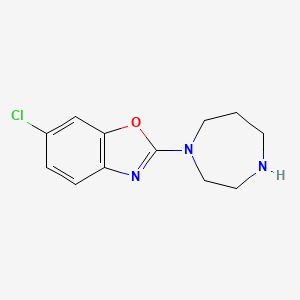
![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)